molecular formula C14H17NO2S2 B2904983 N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)butyramide CAS No. 2309597-52-0

N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)butyramide

Cat. No.: B2904983
CAS No.: 2309597-52-0
M. Wt: 295.42
InChI Key: WLJFPDUXYHYHFK-UHFFFAOYSA-N
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Description

N-(2-([2,3'-Bithiophen]-5-yl)-2-hydroxyethyl)butyramide is a synthetic organic compound featuring a bithiophene core linked to a hydroxyethylbutyramide moiety.

  • Molecular formula: C₁₆H₁₆N₂O₃S₂ (based on a structurally similar compound reported in ).
  • Key functional groups: A bithiophene unit (conjugated aromatic system), a secondary alcohol (-OH), and a butyramide group (-CONH-).

Properties

IUPAC Name

N-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2S2/c1-2-3-14(17)15-8-11(16)13-5-4-12(19-13)10-6-7-18-9-10/h4-7,9,11,16H,2-3,8H2,1H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLJFPDUXYHYHFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NCC(C1=CC=C(S1)C2=CSC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of butyramide derivatives often employs biocatalytic processes due to their efficiency and sustainability. The use of immobilized cells of Bacillus sp. APB-6 for the biotransformation of butyronitrile to butyramide is one such method, offering high operational stability and reusability .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Solvents: Organic solvents like dichloromethane (DCM), ethanol, and diethyl ether

Major Products Formed:

    Oxidation Products: Carboxylic acids, ketones

    Reduction Products: Primary amines, alcohols

    Substitution Products: Various substituted amides and esters

Scientific Research Applications

Chemistry: N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)butyramide is used as a precursor in the synthesis of hydroxamic acids and other bioactive compounds. It also serves as a building block for the development of electrorheological fluids, which have applications in smart materials and devices .

Biology: In biological research, butyramide derivatives are studied for their potential to induce differentiation in erythroleukemia cells and their inhibitory effects on histone deacetylases, which are crucial for regulating gene expression and cell differentiation .

Medicine: Butyramide derivatives have shown promise as therapeutic agents with anticonvulsant, anti-inflammatory, and antihypertensive properties. They are also being investigated for their potential use in treating neurodegenerative diseases and cancer .

Industry: In the industrial sector, butyramide derivatives are used in the production of bioactive organotin compounds and as substrates for enzyme-catalyzed reactions. Their applications extend to the development of electrorheological fluids and other advanced materials .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)butyramide with analogous amide derivatives, focusing on synthesis, physicochemical properties, and structural effects.

Structural Analogues from Sulfonamide-Based Amides ()

A 2013 study synthesized a series of (S)-N-(4-(N-(2-oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)alkanamides (5a–5d ) with varying alkyl chains (butyramide, pentanamide, hexanamide, heptanamide). Although these compounds lack the bithiophene unit, their amide and alkyl chain motifs provide a basis for comparison.

Table 1: Comparative Data for Sulfonamide-Based Amides

Compound Alkyl Chain Length Yield (%) Melting Point (°C) [α]D (c in MeOH) Molecular Weight (g/mol)
5a C₄ (butyramide) 51.0 180–182 +4.5° (0.10) 327.4
5b C₅ (pentanamide) 45.4 174–176 +5.7° (0.08) 341.4
5c C₆ (hexanamide) 48.3 142–143 +6.4° (0.10) 355.4
5d C₇ (heptanamide) 45.4 143–144 +4.7° (0.10) 369.4

Key Observations :

  • Alkyl Chain Effects : Longer alkyl chains (e.g., 5c , 5d ) reduce melting points, likely due to decreased crystallinity and increased hydrophobic interactions.
  • Optical Activity : All compounds exhibit positive optical rotation, consistent with their (S)-configured tetrahydrofuran-sulfamoyl backbone.
Comparison with Bithiophene-Containing Analogues ()

A structurally closer analogue, N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-3,5-dimethylisoxazole-4-carboxamide (CAS: 2210138-14-8), shares the bithiophene-hydroxyethyl backbone but replaces the butyramide with a dimethylisoxazole carboxamide group.

  • Molecular Weight : 348.4 g/mol vs. 327.4 g/mol for 5a , highlighting the bithiophene’s contribution to increased mass.
  • Electronic Effects : The bithiophene’s conjugated system may enhance π-π stacking and charge transport properties compared to the phenyl-sulfonamide group in 5a–5d .

Structural and Functional Divergence

Aromatic Core Differences
  • Bithiophene vs.
  • Hydrophobicity: Bithiophene’s nonpolar nature may reduce aqueous solubility relative to the polar sulfonamide group in 5a–5d.
Amide Group Variations
  • Butyramide vs.

Q & A

What are the key synthetic routes for N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)butyramide, and how can reaction conditions be optimized?

Basic
The synthesis typically involves coupling bithiophene derivatives with hydroxyethylamide precursors. A common approach is thionation using Lawesson’s reagent followed by cyclization, as seen in analogous bithiophene systems . Optimization includes controlling temperature (0–25°C), solvent choice (e.g., dry CH₂Cl₂ for moisture-sensitive steps), and stoichiometric ratios of reagents like triethylamine to activate intermediates . Reaction progress can be monitored via TLC, and yields are improved by slow addition of acylating agents to minimize side reactions .

Which characterization techniques are essential for confirming the structure of this compound?

Basic
Full structural confirmation requires:

  • NMR Spectroscopy : Assign all protons (¹H) and carbons (¹³C), particularly distinguishing hydroxyethyl (δ ~3.5–4.5 ppm) and amide (δ ~6.5–8.5 ppm) groups .
  • IR Spectroscopy : Verify amide C=O stretches (~1650 cm⁻¹) and hydroxyl O-H bands (~3200–3500 cm⁻¹) .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., ESI-HRMS) and fragmentation patterns .
  • Microanalysis : Validate elemental composition for new compounds .

How do regioselectivity challenges in bithiophene derivatives impact the synthesis of this compound?

Advanced
Regioselectivity in functionalizing the bithiophene core is critical. For example, Vilsmeier-Haack formylation targets electron-rich positions (e.g., adjacent to dialkylamino groups), while lithiation with n-BuLi selectively deprotonates acidic 5´-thiophene protons. Discrepancies in product distribution arise from competing mechanisms, necessitating mechanistic analysis (e.g., NMR tracking of intermediates) to validate selectivity .

What strategies resolve contradictions in spectral data interpretation for hydroxyethyl and amide groups?

Advanced
Overlapping signals in NMR (e.g., hydroxyethyl protons near amide NH) can be resolved via:

  • Deuterium Exchange : Suppress OH/NH signals using D₂O to isolate adjacent peaks.
  • 2D NMR (COSY, HSQC) : Correlate proton-proton and proton-carbon couplings .
  • Variable Temperature NMR : Shift exchange-broadened signals by altering sample temperature .

What role do the hydroxyethyl and amide groups play in the compound’s physicochemical properties?

Basic
The hydroxyethyl group enhances solubility in polar solvents (e.g., methanol, DMSO) via hydrogen bonding, while the amide moiety stabilizes the structure through intramolecular H-bonding and influences electronic properties (e.g., conjugation with the bithiophene core). These groups also affect bioavailability in biological studies by modulating lipophilicity .

How can computational methods predict reactivity and guide experimental design?

Advanced
Density Functional Theory (DFT) calculations model electron density distribution to predict electrophilic/nucleophilic sites. For example, Fukui indices identify reactive positions on the bithiophene ring, guiding functionalization strategies. Molecular docking simulations further assess potential bioactivity by analyzing interactions with target proteins .

What are the challenges in scaling up synthesis while maintaining purity?

Advanced
Scaling up introduces issues like exothermicity control and byproduct accumulation. Solutions include:

  • Flow Chemistry : Improve heat dissipation and mixing efficiency.
  • Recrystallization/Purification : Use gradient column chromatography (e.g., MeOH/DCM) to isolate pure fractions .
  • In-line Analytics : Implement HPLC or FTIR for real-time monitoring .

How to troubleshoot low yields in coupling reactions during synthesis?

Basic
Low yields often stem from:

  • Moisture Contamination : Use anhydrous solvents and inert atmospheres for moisture-sensitive steps.
  • Incomplete Activation : Ensure stoichiometric excess of coupling agents (e.g., DCC/DMAP).
  • Side Reactions : Add reagents dropwise to minimize overheating and dimerization .

What analytical techniques differentiate between isomeric byproducts?

Advanced
Isomeric impurities (e.g., 4-formyl vs. 5´-formyl derivatives) are distinguished via:

  • NOESY NMR : Spatial proximity of protons in isomers.
  • X-ray Crystallography : Resolve absolute configurations .
  • HPLC with Chiral Columns : Separate enantiomers based on retention times .

What safety protocols are crucial when handling intermediates in the synthesis?

Basic
Follow protocols for:

  • Toxic Reagents : Use fume hoods for Lawesson’s reagent (H₂S risk).
  • Flammable Solvents : Ground equipment to prevent static discharge.
  • Reactive Intermediates : Quench exothermic reactions with ice baths and monitor pressure in sealed vessels .

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